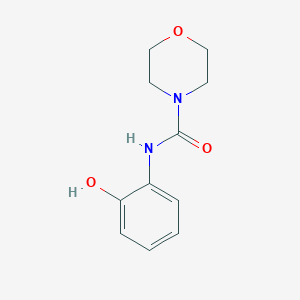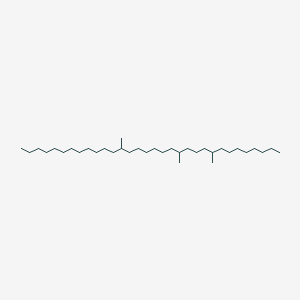![molecular formula C5H5Cl2N5O4S B14586345 {[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid CAS No. 61326-67-8](/img/structure/B14586345.png)
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with dichloro groups and a sulfamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups on the triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: The carbamoyl and sulfamic acid groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis can produce corresponding amines and sulfamic acid derivatives.
科学的研究の応用
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4,6-Dichloro-1,3,5-triazine: Shares the triazine core but lacks the carbamoyl and sulfamic acid groups.
Sulfamic Acid: Contains the sulfamic acid moiety but lacks the triazine ring.
Carbamoyl Chloride Derivatives: Similar in having the carbamoyl group but differ in the rest of the structure.
Uniqueness
{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid is unique due to its combination of a triazine ring with dichloro substituents and a sulfamic acid group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
61326-67-8 |
|---|---|
分子式 |
C5H5Cl2N5O4S |
分子量 |
302.10 g/mol |
IUPAC名 |
(4,6-dichloro-1,3,5-triazin-2-yl)methylcarbamoylsulfamic acid |
InChI |
InChI=1S/C5H5Cl2N5O4S/c6-3-9-2(10-4(7)11-3)1-8-5(13)12-17(14,15)16/h1H2,(H2,8,12,13)(H,14,15,16) |
InChIキー |
RBFRORUBQCUVMJ-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=NC(=N1)Cl)Cl)NC(=O)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




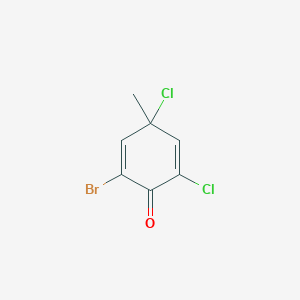
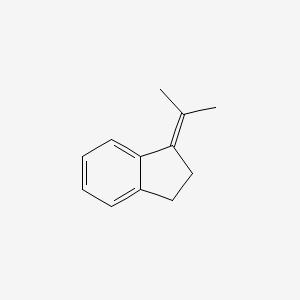

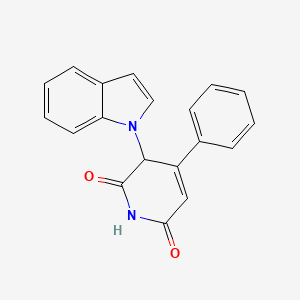
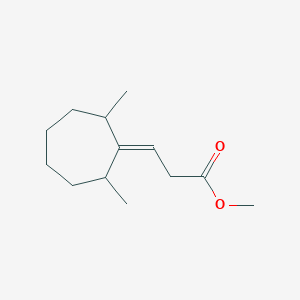
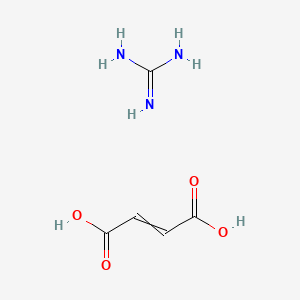
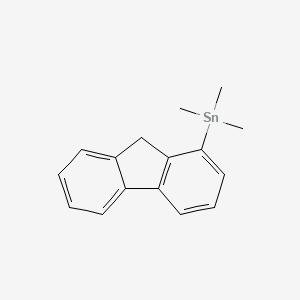
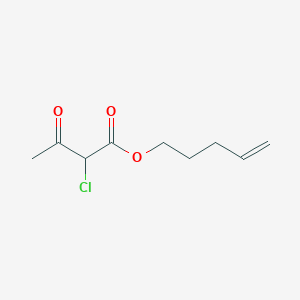
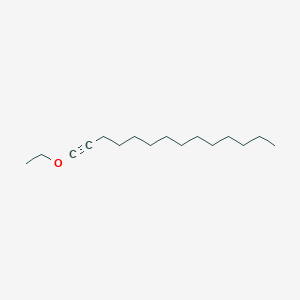
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
